molecular formula C13H14N2O3S2 B11969364 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide

Cat. No.: B11969364
M. Wt: 310.4 g/mol
InChI Key: UNZBYGWMVOGOFA-UXBLZVDNSA-N
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Description

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the acrylamide backbone: This can be achieved by reacting an appropriate acrylamide precursor with a cyano group donor under controlled conditions.

    Introduction of the thienyl groups: The thienyl groups can be introduced through a series of substitution reactions, where the thienyl moieties are attached to the acrylamide backbone.

    Oxidation of the thienyl group: The tetrahydrothienyl group can be oxidized to form the dioxidotetrahydrothienyl group using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents.

    Substitution: The thienyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be used for reduction.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of higher oxidation state products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)acrylamide
  • 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methyl-2-thienyl)acrylamide

Uniqueness

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C13H14N2O3S2/c1-9-2-4-19-12(9)6-10(7-14)13(16)15-11-3-5-20(17,18)8-11/h2,4,6,11H,3,5,8H2,1H3,(H,15,16)/b10-6+

InChI Key

UNZBYGWMVOGOFA-UXBLZVDNSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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